molecular formula C22H13NO8S B3829698 3-[5-(4-CARBOXYBENZENESULFONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID

3-[5-(4-CARBOXYBENZENESULFONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID

Cat. No.: B3829698
M. Wt: 451.4 g/mol
InChI Key: XAOYKSCHIGHADV-UHFFFAOYSA-N
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Description

3-[5-(4-Carboxybenzenesulfonyl)-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl]Benzoic Acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a carboxybenzenesulfonyl group and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Carboxybenzenesulfonyl)-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl]Benzoic Acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-carboxybenzenesulfonyl chloride with an appropriate isoindole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Carboxybenzenesulfonyl)-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl]Benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfonamide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, thiols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[5-(4-Carboxybenzenesulfonyl)-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl]Benzoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[5-(4-Carboxybenzenesulfonyl)-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl]Benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of the protein’s function. This interaction can affect various biochemical pathways, depending on the target protein.

Comparison with Similar Compounds

Similar Compounds

    4-Carboxybenzenesulfonyl Fluoride: Similar in structure but with a fluoride group instead of the isoindole moiety.

    4-Carboxybenzenesulfonazide: Contains an azide group, used in different types of chemical reactions.

    3,5-Bis(Fluorosulfonyl)Benzoic Acid: Contains two fluorosulfonyl groups, offering different reactivity.

Uniqueness

3-[5-(4-Carboxybenzenesulfonyl)-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl]Benzoic Acid is unique due to its combination of the isoindole moiety and the carboxybenzenesulfonyl group. This structure provides distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-[5-(4-carboxyphenyl)sulfonyl-1,3-dioxoisoindol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO8S/c24-19-17-9-8-16(32(30,31)15-6-4-12(5-7-15)21(26)27)11-18(17)20(25)23(19)14-3-1-2-13(10-14)22(28)29/h1-11H,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOYKSCHIGHADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(4-CARBOXYBENZENESULFONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID
Reactant of Route 2
Reactant of Route 2
3-[5-(4-CARBOXYBENZENESULFONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID
Reactant of Route 3
3-[5-(4-CARBOXYBENZENESULFONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID
Reactant of Route 4
3-[5-(4-CARBOXYBENZENESULFONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID
Reactant of Route 5
3-[5-(4-CARBOXYBENZENESULFONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID
Reactant of Route 6
3-[5-(4-CARBOXYBENZENESULFONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID

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